molecular formula C16H19N3O5 B2582205 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1775505-22-0

2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2582205
CAS No.: 1775505-22-0
M. Wt: 333.344
InChI Key: WWKPVKCQOPJDDV-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide is a compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of the spirocyclic scaffold, which is known for its unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired transformation but often include controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic derivatives such as:

Uniqueness

What sets 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide apart is its specific structural features and functional groups, which confer unique biological activities and chemical reactivity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-12-4-2-3-11(9-12)17-13(20)10-19-14(21)16(18-15(19)22)5-7-24-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKPVKCQOPJDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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